1,2'-Binaphthalene

Übersicht

Beschreibung

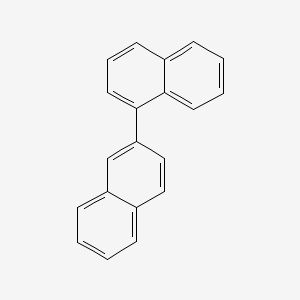

1,2’-Binaphthalene, also known as 1,2’-Binaphthyl or α,β-Binaphthyl, is an organic compound with the molecular formula C20H14 . It is one of the dimers of naphthalene . The molecular weight of 1,2’-Binaphthalene is 254.3252 .

Synthesis Analysis

The synthesis of 1,2’-Binaphthalene involves complex processes. For instance, the enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives has been achieved with overall yields of 3.1% and 11.4% . The synthesis involves creating a unique chiral microenvironment and determining chiral aggregates as the fraction of polar solvent increases in the nonpolar/polar solvent system .

Molecular Structure Analysis

The molecular structure of 1,2’-Binaphthalene can be viewed as a 2D Mol file or as a computed 3D SD file . The structure is based on two naphthyl subunits .

Chemical Reactions Analysis

1,2’-Binaphthalene has been used in various chemical reactions. For instance, it has been used in the anodic dehydrogenative homo-coupling of 2-naphthylamines . This reaction provides a range of excellent yields and H2 as the only byproduct, without using transition metal reagents or stoichiometric oxidants .

Physical And Chemical Properties Analysis

1,2’-Binaphthalene has a molecular weight of 254.3252 . It has been used in the creation of chiral carbon macrocycles, which show chiroptical properties .

Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

1,2'-Binaphthalene derivatives, particularly those related to 2-Hydroxy-1,1'-binaphthalene-2-(arylmethanol) (Ar-BINMOLs), have been extensively studied for their application in asymmetric catalysis. These molecules exhibit unique supramolecular characteristics due to hydrogen bonding and aromatic π–π/C–H···π interactions, making them suitable for use in Michael reactions and asymmetric 1,2-additions, often resulting in high yields and enantioselectivities (Gao et al., 2011).

Photophysical Properties

The photophysical properties of [1,1′-binaphthalene]-2,2′-diol (BINOL) have been explored, particularly in relation to chirality and chiral recognition. These studies have revealed interesting behaviors like anomalously high fluorescence anisotropy values, attributed to the formation of dimers or higher order aggregates, and chiral recognition abilities in various solvents and aqueous solutions (Xu & McCarroll, 2006).

Chemical Synthesis

1,1'-Binaphthalene-2,2'-diols (BINOLs) and their derivatives have been synthesized through various methods, including palladium-catalyzed aryl amination and oxidative skeletal rearrangement. These processes have allowed for the creation of a range of BINOL derivatives with potential applications in chemical synthesis and material science (Harmata & Pavri, 1999).

Solid State Investigation

Studies on BINOL and its derivatives in the solid state have provided insights into their crystalline structures and thermal behaviors. This research is crucial for applications in asymmetric catalysis and the resolution of BINOL derivatives from racemates (Maria et al., 2017).

Chiral Recognition and Sensing

BINOL derivatives have been used to develop fluorescence polymer sensors, demonstrating their ability to recognize and sense specific anions like fluoride in aqueous solutions. This application showcases the potential of BINOL derivatives in analytical chemistry and environmental monitoring (Li et al., 2014).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-naphthalen-2-ylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14/c1-2-8-17-14-18(13-12-15(17)6-1)20-11-5-9-16-7-3-4-10-19(16)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPMTYLOUSWLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195805 | |

| Record name | 1,2'-Binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4325-74-0 | |

| Record name | 1,2'-Binaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004325740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2'-Binaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2'-Binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2'-BINAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39E6Z9V67C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Phenylamino)methyl]aniline](/img/structure/B1594265.png)

![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1594273.png)